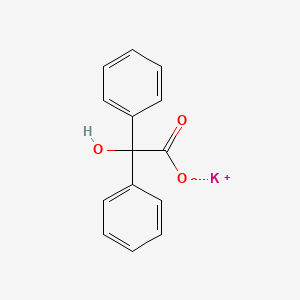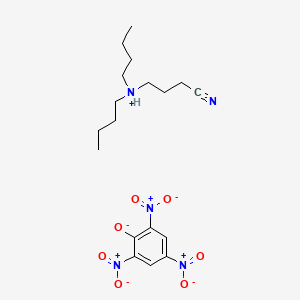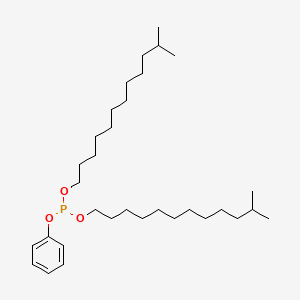
Potassium benzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium benzilate is a chemical compound with the molecular formula C₁₄H₁₁KO₃. It is the potassium salt of benzilic acid and is known for its role in organic synthesis, particularly in the benzilic acid rearrangement reaction. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium benzilate is typically synthesized through the benzilic acid rearrangement reaction. This reaction involves the rearrangement of benzil (1,2-diphenylethanedione) in the presence of a strong base, such as potassium hydroxide, to form benzilic acid, which is then neutralized with potassium hydroxide to produce this compound .
The reaction conditions for this synthesis include:
Reagents: Benzil, potassium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to complete the rearrangement
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of benzil to a solution of potassium hydroxide under controlled temperature and stirring conditions to ensure complete conversion to this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium benzilate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form benzilic acid.
Reduction: It can be reduced back to benzil under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Benzilic acid
Reduction: Benzil
Substitution: Various substituted benzilic acid derivatives
Applications De Recherche Scientifique
Potassium benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of α-hydroxy acids.
Biology: this compound is used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of potassium benzilate involves its ability to undergo nucleophilic substitution and rearrangement reactions. The compound’s carboxylate group can interact with various nucleophiles, leading to the formation of different products. In biological systems, this compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium benzoate: A potassium salt of benzoic acid, used as a food preservative.
Sodium benzilate: The sodium salt of benzilic acid, with similar chemical properties to potassium benzilate.
Benzilic acid: The parent compound of this compound, used in organic synthesis.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its ability to form stable carboxylate salts makes it valuable in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
5928-68-7 |
|---|---|
Formule moléculaire |
C14H11KO3 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
potassium;2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C14H12O3.K/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,17H,(H,15,16);/q;+1/p-1 |
Clé InChI |
VQNYSMISBDDUSN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)


![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)



![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)

